(S)-Ibuprofenamide, also known as (S)-4-(2-(4-isobutylphenyl)propanamido)benzoic acid, is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound retains the pharmacological properties of its parent compound while potentially enhancing certain therapeutic effects. The (S)-enantiomer is known to exhibit greater anti-inflammatory and analgesic activity compared to its (R)-counterpart.
Ibuprofen was first synthesized in the 1960s and has since been extensively studied for its therapeutic applications. The amide derivative, (S)-Ibuprofenamide, is synthesized from ibuprofen through various chemical reactions involving modifications to its structure.
(S)-Ibuprofenamide falls under the category of amides and is classified as a pharmaceutical compound. It is primarily used in research settings to explore enhanced antibacterial properties and other therapeutic potentials compared to standard ibuprofen.
The synthesis of (S)-Ibuprofenamide typically involves the conversion of ibuprofen into an acid chloride followed by reaction with an amine. Common methods include:
The synthesis process can be monitored using techniques such as thin-layer chromatography (TLC) and confirmed through spectral analysis methods including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (NMR) .
(S)-Ibuprofenamide can participate in various chemical reactions:
The mechanism of action of (S)-Ibuprofenamide is similar to that of ibuprofen, primarily involving the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain:
(S)-Ibuprofenamide has several promising applications:
Microbial whole-cell biocatalysts expressing nitrile hydratase (NHase) and amidase enzymes enable the efficient, stereoselective conversion of racemic 2-(4-isobutylphenyl)propanenitrile (ibuprofen nitrile) to (S)-Ibuprofenamide. This two-step enzymatic cascade proceeds via intermediate 2-(4-isobutylphenyl)propanamide (racemic ibuprofen amide), with the stereochemical outcome dictated by the amidase’s enantioselectivity [2] [3].
Rhodococcus AJ270, isolated from industrial sites, exhibits exceptional enantioselective amidase activity. When incubated with racemic ibuprofen amide, this strain hydrolyzes the (S)-enantiomer to (S)-ibuprofen while leaving the (R)-amide enantiomer unreacted, achieving enantiomeric excess (ee) values >98% for residual (R)-Ibuprofenamide at ~50% conversion—consistent with kinetic resolution principles. The strain’s broad substrate specificity extends to para-substituted 2-arylpropionamides (e.g., 4′-chloro, 4′-methyl derivatives), though hydrolysis efficiency varies with electronic and steric properties [2].
Nocardia corallina B-276 employs a complementary pathway, hydrolyzing ibuprofen nitrile to racemic ibuprofen amide via its NHase, followed by non-selective amidase-mediated hydrolysis to racemic ibuprofen. While lacking inherent enantioselectivity, this organism facilitates deracemisation (discussed in Section 1.2), enabling high-ee (R)-Ibuprofen production [3] [4]. The hydrolysis kinetics reveal NHase activity dominates over amidase, leading to transient amide accumulation. Substrate/cell mass ratios critically influence conversion rates, with a 1:5 (w/w) ratio yielding 73% acid and 15% residual amide after 72 hours [3].
Table 1: Biocatalytic Performance of Microbial Strains in Ibuprofenamide Synthesis
Microbial Strain | Enzyme System | Substrate | Key Product | Conversion/ee |
---|---|---|---|---|
Rhodococcus AJ270 | Amidase | rac-Ibuprofen amide | (R)-Ibuprofenamide | >98% ee (amide) at 50% conv. |
Nocardia corallina B-276 | NHase/Amidase | Ibuprofen nitrile | rac-Ibuprofenamide | 15% amide, 73% acid (72 h) |
Rhodococcus erythropolis MP50 | Amidase | Ketoprofen amide | (S)-Ketoprofen | ~95% ee (acid) |
Deracemisation converts racemates into single enantiomers in >50% theoretical yield, circumventing the inherent 50% yield limitation of kinetic resolution. Nocardia corallina B-276 achieves this for ibuprofen derivatives through a novel stereoinversion mechanism. When supplied with racemic ibuprofen amide, the strain hydrolyzes it non-selectively but subsequently enantioselectively converts (S)-ibuprofen to (R)-ibuprofen via a proposed CoA-thioester intermediate. This deracemisation yields (R)-ibuprofen at >99% ee and 73% yield, despite the initial hydrolysis lacking stereocontrol [3] [4]. The amide itself serves as a viable substrate, excluding involvement of the nitrile pathway.
This contrasts with dynamic kinetic resolution (DKR), which integrates in situ racemization with enzymatic resolution. Although not yet reported for (S)-Ibuprofenamide, theoretical DKR frameworks using organocatalysts (e.g., Benzotetramisole) or transition-metal catalysts could enable 100% yield of single-enantiomer amide. For example, chiral Brønsted acids catalyze DKRs of azlactones (oxazolones) to afford α-aryl amides in >90% ee [7]. Adapting such catalysts to continuously racemize rac-Ibuprofenamide during amidase-catalyzed hydrolysis could revolutionize enantiopure amide production.
Maximizing the enantiomeric ratio (E-value) of amidase-mediated hydrolysis necessitates optimizing biocatalyst formulation, reaction parameters, and substrate engineering:
Table 2: Impact of Reaction Parameters on Amidase Hydrolysis Efficiency
Parameter | Optimal Range | Effect on Conversion/ee | Mechanistic Basis |
---|---|---|---|
pH | 7.0–8.0 | Max activity/ee at pH 7.5 | Ionizable residues in active site |
Temperature | 30–37°C | >40°C reduces activity | Protein denaturation |
Substituent (X) | 4′-Cl > 4′-H > 4′-CH₃ | 4′-Cl: 98% conv. in 16h | Electronic effects on carbonyl polarization |
Cell : Substrate | 1:5 (w/w) | Lower ratios impede conversion | Enzyme saturation kinetics |
Synthesizing (S)-Ibuprofenamide enantioselectively employs divergent chemical and enzymatic strategies:
Coupling Reagents: Carbodiimides like EDC with N-hydroxybenzotriazole (HOBt) facilitate direct amidation of racemic ibuprofen with ammonia or alkylamines. This approach is racemic and produces stoichiometric waste (e.g., urea derivatives), complicating purification [9].
Enzymatic Amidation:
Table 3: Chemical vs. Enzymatic Amidation Techniques for (S)-Ibuprofenamide
Method | Conditions | Enantioselectivity | Yield | Key Limitations |
---|---|---|---|---|
EDC/HOBt Coupling | RT, CH₂Cl₂, TEA | None (racemic) | 70–85% | Racemic product; stoichiometric waste |
(S)-Lactic Amide Auxiliary | Reflux, THF; acidic hydrolysis | >90% ee (S) | 50–70% | Multi-step; auxiliary recovery needed |
Rhodococcus AJ270 Hydrolysis | 30°C, pH 7.0 buffer | >98% ee (R-amide) | 50% (theoretical) | Requires racemic amide substrate |
CalB-Catalyzed Esterification | 50°C, solventless | >90% ee (S-acid) | 83% | Amidation less studied; ester focus |
The atom economy of enzymatic hydrolysis (e.g., N. corallina pathway) surpasses chemical methods, generating only water as a byproduct versus urea derivatives (EDC) or halide waste (acyl chlorides). Biocatalytic processes align with green chemistry principles by utilizing ambient temperatures, near-neutral pH, and aqueous media. However, substrate solubility limitations and biocatalyst production costs remain challenges for scale-up [3] [6]. Emerging solutions include immobilized enzyme reactors and engineered strains with enhanced amidase expression [2] [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9